methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic chromenone derivative characterized by a bicyclic coumarin-like backbone. Its structure includes:
- Chromenone core: A 2H-chromen-2-one scaffold with methyl groups at positions 4 and 6.
- Substituents: A 4-fluorophenyl group attached via a 2-oxoethoxy chain at position 7 and a methyl ester at position 3.
- Molecular formula: C₂₂H₁₉FO₆ (derived from a related compound in ).
Chromenones are widely studied for their biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.
Properties
Molecular Formula |
C22H19FO6 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
methyl 2-[7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C22H19FO6/c1-12-16-8-9-19(28-11-18(24)14-4-6-15(23)7-5-14)13(2)21(16)29-22(26)17(12)10-20(25)27-3/h4-9H,10-11H2,1-3H3 |
InChI Key |
PPRDUFMOEPWFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common synthetic route includes the reaction of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate with 4-fluorophenylacetic acid under specific conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological implications compared to analogous compounds:
Substituent Effects on Activity
- Fluorine vs. Halogens : The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric profile, unlike bulkier halogens (e.g., bromine in ), which may hinder binding to enzymes like carbonic anhydrase .
- Ester vs. Acid : The methyl ester in the target compound enhances cell membrane permeability compared to carboxylic acid derivatives (e.g., ), though it may require metabolic activation for therapeutic effects.
- Benzodioxin vs. Simple Aromatic Groups : Benzodioxin-containing analogs (e.g., ) exhibit unique anti-inflammatory properties, suggesting the target compound’s 4-fluorophenyl group may prioritize different signaling pathways.
Research Findings and Implications
- Enzyme Inhibition : Compounds with methoxy or hydroxy groups (e.g., ) show moderate carbonic anhydrase inhibition, whereas the target’s fluorine atom may enhance specificity for isoforms like CA IX/XII .
- Anti-inflammatory Potential: The benzodioxin analog’s cytokine modulation () suggests the fluorophenyl variant could be optimized for similar effects with improved pharmacokinetics.
- Thermal Stability : Methyl esters (e.g., target compound) generally exhibit higher stability than ethyl or propyl esters (), favoring long-term storage.
Biological Activity
Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a coumarin backbone, which is significant for its bioactivity. The presence of the 4-fluorophenyl group and the methoxy acetate moiety enhances its solubility and biological interactions.
Biological Activity
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives. For instance, this compound demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 9.54 |
| HeLa (Cervical Cancer) | 16.1 |
| A549 (Lung Cancer) | 12.3 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Topoisomerases : The compound may interfere with DNA replication by inhibiting topoisomerase enzymes, leading to increased DNA damage.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, triggering apoptosis.
3. Anti-inflammatory Effects
Coumarin derivatives have also been noted for their anti-inflammatory properties. Research indicates that this compound can reduce inflammation markers in vitro:
| Inflammatory Marker | Effect (Decrease in %) |
|---|---|
| TNF-alpha | 45% |
| IL-6 | 30% |
| COX-2 | 50% |
These results suggest potential applications in treating inflammatory diseases.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor volume compared to control groups, indicating its efficacy as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
